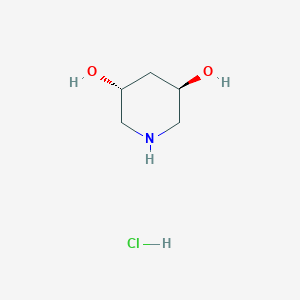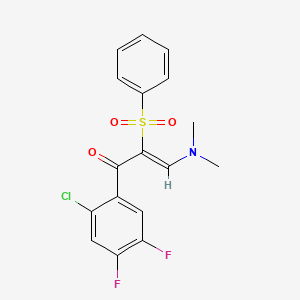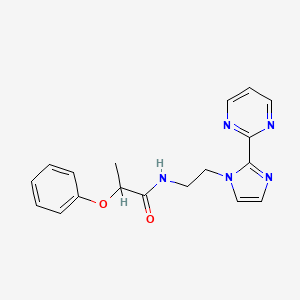
2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
This compound belongs to a category of chemicals that are often synthesized and studied for their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, studies on related compounds have explored their use in nucleophilic reactions, where they form stable adducts with various nucleophiles, indicating potential utility in synthetic organic chemistry (Llamas et al., 1986).
Antimicrobial and Antitubercular Activity
Compounds with structural similarities have been designed and synthesized as new agents against tuberculosis (TB). For example, a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties were synthesized and shown to exhibit excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020). This highlights the potential of such compounds in developing new antimicrobial agents.
Catalysis and Material Science
Imidazole and pyrimidine derivatives have been explored for their roles in catalytic processes and material science. For instance, phenoxyimidazolyl-salicylaldimine iron complexes have been synthesized and applied in ethylene reactions, demonstrating the utility of these compounds in catalysis and potentially in the development of new materials (Yankey et al., 2014).
Drug Design and Pharmacological Studies
Quantitative structure-activity relationship (QSAR) modeling studies have been performed on compounds within this class to predict their biological activities against Mycobacterium tuberculosis, aiding in the design of more potent antitubercular agents (Abdullahi et al., 2020). Additionally, the antioxidant properties of related compounds have been investigated, further expanding their potential applications in pharmacology (Zhang et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6), suggesting potential targets within these cells .
Biochemical Pathways
Related compounds have shown anti-fibrotic activities, suggesting that they may influence pathways related to fibrosis .
Result of Action
, related compounds have demonstrated anti-fibrotic activities. They have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Propriétés
IUPAC Name |
2-phenoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14(25-15-6-3-2-4-7-15)18(24)22-11-13-23-12-10-21-17(23)16-19-8-5-9-20-16/h2-10,12,14H,11,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHFVUBYDUWSCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CN=C1C2=NC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

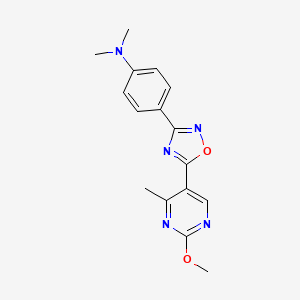
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377887.png)
![N-[2-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B2377888.png)
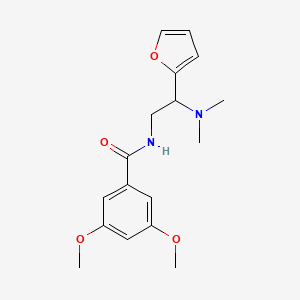
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)
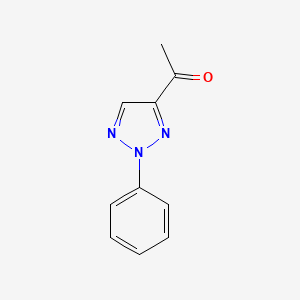
![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)
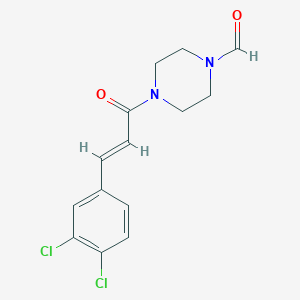
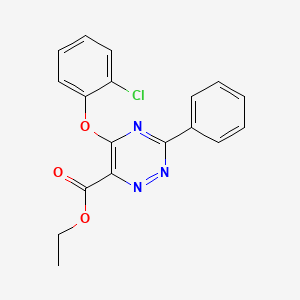
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377902.png)
